N-Myristoyl glycinal diethylacetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Myristoyl glycinal diethylacetal, also known as NMGDA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NMGDA is a derivative of glycine, an amino acid that is essential for the synthesis of proteins and other biomolecules in the body.
Mechanism Of Action
N-Myristoyl glycinal diethylacetal inhibits the interaction between p53 and MDM2 by binding to the hydrophobic pocket of MDM2. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activation of p53 leads to the induction of cell cycle arrest and apoptosis, which can potentially be used to treat cancer.
Biochemical And Physiological Effects
N-Myristoyl glycinal diethylacetal has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Myristoyl glycinal diethylacetal inhibits the proliferation of cancer cells and induces cell cycle arrest and apoptosis. In vivo studies have shown that N-Myristoyl glycinal diethylacetal inhibits tumor growth and metastasis in mouse models of cancer. N-Myristoyl glycinal diethylacetal has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-Myristoyl glycinal diethylacetal is its ability to modulate protein-protein interactions, which is essential for the functioning of many biological processes in the body. N-Myristoyl glycinal diethylacetal is also relatively easy to synthesize and has been shown to have low toxicity in vitro and in vivo. However, N-Myristoyl glycinal diethylacetal has some limitations for lab experiments. N-Myristoyl glycinal diethylacetal is a small molecule that may not penetrate cell membranes efficiently, making it difficult to study its effects in cells. N-Myristoyl glycinal diethylacetal also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N-Myristoyl glycinal diethylacetal. One direction is to develop more potent and selective inhibitors of protein-protein interactions using N-Myristoyl glycinal diethylacetal as a lead compound. Another direction is to study the effects of N-Myristoyl glycinal diethylacetal on other protein-protein interactions involved in various diseases. Additionally, the development of drug delivery systems that can improve the bioavailability and half-life of N-Myristoyl glycinal diethylacetal may enhance its effectiveness as a therapeutic agent.
Synthesis Methods
N-Myristoyl glycinal diethylacetal can be synthesized using a multi-step process that involves the reaction of glycine with myristic acid and diethylamine. The first step involves the activation of glycine using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the glycine-NHS ester. The second step involves the reaction of the glycine-NHS ester with myristic acid to form N-myristoyl glycine. The final step involves the reaction of N-myristoyl glycine with diethylamine to form N-Myristoyl glycinal diethylacetal.
Scientific Research Applications
N-Myristoyl glycinal diethylacetal has potential applications in drug discovery and development due to its ability to modulate protein-protein interactions. Protein-protein interactions are essential for the functioning of many biological processes in the body, including signal transduction, gene expression, and cell proliferation. Dysregulation of protein-protein interactions can lead to the development of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. N-Myristoyl glycinal diethylacetal has been shown to inhibit the interaction between two proteins, p53 and MDM2, which is involved in the regulation of cell growth and apoptosis. This inhibition of protein-protein interaction can potentially be used to develop drugs that target various diseases.
properties
CAS RN |
115433-72-2 |
---|---|
Product Name |
N-Myristoyl glycinal diethylacetal |
Molecular Formula |
C20H41NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)tetradecanamide |
InChI |
InChI=1S/C20H41NO3/c1-4-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23-5-2)24-6-3/h20H,4-18H2,1-3H3,(H,21,22) |
InChI Key |
ODPWRMSNGMQQAL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCC(OCC)OCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(OCC)OCC |
Other CAS RN |
115433-72-2 |
synonyms |
N-Myr-GOA N-myristoyl glycinal diethylacetal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.